N-[2-(cyclohexylthio)ethyl]benzamide
Description
N-[2-(cyclohexylthio)ethyl]benzamide is a benzamide derivative featuring a cyclohexylthioethyl group attached to the nitrogen atom of the benzamide core. Benzamides are known for diverse biological activities, including antiparasitic, antioxidant, and receptor-targeting effects, depending on their substituents .
Properties
IUPAC Name |
N-(2-cyclohexylsulfanylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS/c17-15(13-7-3-1-4-8-13)16-11-12-18-14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPSILNFENYSSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCCNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Cyclohexyl Groups
(a) N-cyclohexylbenzamide (4f)
- Structure : Simplest analog, lacking the thioethyl linker.
- Relevance : Highlighted in , this compound serves as a baseline for understanding the role of the cyclohexyl group in solubility and steric effects.
(b) 4-(2-(benzo[d]oxazol-2-ylthio)acetamido)-N-cyclohexylbenzamide (Compound 1)
- Structure : Incorporates a benzooxazole-thioacetamido moiety alongside the cyclohexylbenzamide core .
- Synthesis : Yielded 70% as a buff powder, suggesting moderate synthetic efficiency.
(c) N-cyclohexyl-2-[methyl(2-phenylacetyl)amino]benzamide
- Structure: Features a phenylacetyl-methylamino substituent on the benzamide ring (CAS: 819062-38-9) .
Key Structural Insights :
Benzamides with Thioethyl or Similar Linkers
(a) N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a–7l)
- Structure : Combines a thiadiazole ring with a piperidinyl-thioethyl chain .
- Activity: Evaluated as acetylcholinesterase inhibitors, with IC₅₀ values in the nanomolar range. The thioethyl linker likely enhances binding to enzyme active sites .
(b) Metoclopramide (4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide)
Functional Comparison :
- Electron-rich substituents (e.g., thioethyl) enhance radical scavenging, as seen in metoclopramide .
- Piperidinyl/cyclohexyl groups influence receptor selectivity (e.g., sigma receptors in prostate cancer ).
(a) 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB)
- Structure : Polyhydroxybenzamide with a phenylethyl chain .
- Activity: Demonstrates potent antioxidant effects (IC₅₀ = 22.8 μM for DPPH scavenging), surpassing ascorbic acid. The phenolic groups contribute to radical neutralization .
(b) Nitazoxanide (2-acetyloxy-N-(5-nitro-2-thiazolyl)benzamide)
- Structure : Nitrothiazole-substituted benzamide .
- Activity : Broad-spectrum antiparasitic agent. The nitro group is critical for disrupting parasite energy metabolism .
(c) Sigma Receptor-Targeting Benzamides (e.g., [¹²⁵I]PIMBA)
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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